molecular formula C18H13Br2N3O7S B11663769 2,6-Dibromo-4-(morpholin-4-ylcarbonothioyl)phenyl 2,4-dinitrobenzoate

2,6-Dibromo-4-(morpholin-4-ylcarbonothioyl)phenyl 2,4-dinitrobenzoate

Cat. No.: B11663769
M. Wt: 575.2 g/mol
InChI Key: MWMFTSXZXXNQME-UHFFFAOYSA-N
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Description

2,6-Dibromo-4-(morpholine-4-carbothioyl)phenyl 2,4-dinitrobenzoate is a complex organic compound that features a combination of bromine, morpholine, carbothioyl, and dinitrobenzoate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dibromo-4-(morpholine-4-carbothioyl)phenyl 2,4-dinitrobenzoate typically involves multiple steps, starting with the preparation of the core phenyl structure, followed by the introduction of bromine atoms, morpholine, and dinitrobenzoate groups. Common synthetic routes include:

    Morpholine Introduction: The morpholine group can be introduced through a nucleophilic substitution reaction, where morpholine reacts with a suitable leaving group on the phenyl ring.

    Carbothioylation: The carbothioyl group can be introduced using thiocarbonyl reagents under appropriate conditions.

    Dinitrobenzoate Formation: The final step involves the esterification of the phenyl ring with 2,4-dinitrobenzoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2,6-Dibromo-4-(morpholine-4-carbothioyl)phenyl 2,4-dinitrobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atoms can be substituted with other nucleophiles such as amines or thiols under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2,6-Dibromo-4-(morpholine-4-carbothioyl)phenyl 2,4-dinitrobenzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological processes involving bromine and nitro groups.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2,6-dibromo-4-(morpholine-4-carbothioyl)phenyl 2,4-dinitrobenzoate involves its interaction with molecular targets such as enzymes or receptors. The bromine and nitro groups may participate in redox reactions, while the morpholine and carbothioyl groups can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dibromo-4-methylphenol: Similar brominated phenyl structure but lacks the morpholine, carbothioyl, and dinitrobenzoate groups.

    4-(Morpholine-4-carbothioyl)phenyl 2,4-dinitrobenzoate: Similar morpholine and dinitrobenzoate groups but lacks the bromine atoms.

Uniqueness

2,6-Dibromo-4-(morpholine-4-carbothioyl)phenyl 2,4-dinitrobenzoate is unique due to the combination of bromine, morpholine, carbothioyl, and dinitrobenzoate groups in a single molecule. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds.

Properties

Molecular Formula

C18H13Br2N3O7S

Molecular Weight

575.2 g/mol

IUPAC Name

[2,6-dibromo-4-(morpholine-4-carbothioyl)phenyl] 2,4-dinitrobenzoate

InChI

InChI=1S/C18H13Br2N3O7S/c19-13-7-10(17(31)21-3-5-29-6-4-21)8-14(20)16(13)30-18(24)12-2-1-11(22(25)26)9-15(12)23(27)28/h1-2,7-9H,3-6H2

InChI Key

MWMFTSXZXXNQME-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=S)C2=CC(=C(C(=C2)Br)OC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])Br

Origin of Product

United States

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